Vibralactone L

Description

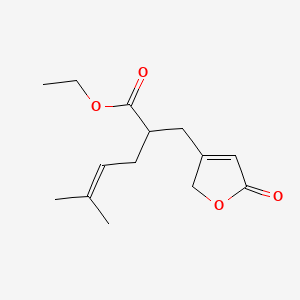

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-2-[(5-oxo-2H-furan-3-yl)methyl]hex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-4-17-14(16)12(6-5-10(2)3)7-11-8-13(15)18-9-11/h5,8,12H,4,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKVKDVSDJSIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C(C)C)CC1=CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Dereplication Methodologies for Vibralactone L and Its Analogues

Source Organism Cultivation and Metabolite Extraction Protocols

The production of Vibralactone (B1257129) L and its analogues is primarily achieved through the cultivation of the fungus Boreostereum vibrans. acs.org Researchers have developed specific fermentation and co-culturing techniques to optimize the yield and diversity of these valuable secondary metabolites.

Fermentation Strategies of Boreostereum vibrans

Large-scale fermentation of Boreostereum vibrans cultures is a common method for producing Vibralactone L and its derivatives in substantial quantities. d-nb.info Scale-up fermentation, in some cases up to 1200 liters, has been instrumental in the isolation of a wide array of vibralactone-related compounds. d-nb.infonih.gov The fermentation broth is typically subjected to filtration to separate the mycelia from the liquid culture. umn.edu The filtrate is then concentrated and extracted to isolate the desired metabolites. d-nb.info

In one instance, the culture broth was filtered, and the filtrate was concentrated under reduced pressure. This concentrate was then partitioned between ethyl acetate (B1210297) and water to create an ethyl acetate layer containing the crude extract of metabolites. d-nb.info Another approach involved filtering the culture through DIAION HP-20 resin, followed by elution with methanol (B129727) to recover the produced compounds. mdpi.com

Co-culturing Techniques for Enhanced Metabolite Diversity

Co-culturing, a technique that involves growing two or more different microorganisms in the same environment, has emerged as a powerful strategy to stimulate the production of novel or previously unexpressed secondary metabolites. nih.govjapsonline.com This method simulates the natural competitive or symbiotic interactions between microbes, which can trigger the activation of "silent" biosynthetic gene clusters. japsonline.comresearchgate.net

A notable example is the co-culture of Boreostereum vibrans with a closely related fungal species, Stereum hirsutum. researchgate.net This approach led to the isolation of eleven new vibralactone derivatives, termed hirsutavibrins A–K. researchgate.net Genetic analysis has shown that both fungi possess the key biosynthetic genes for vibralactone, suggesting that their interaction may influence the enzymatic pathways and lead to a greater diversity of compounds. researchgate.netnih.gov While both fungi can produce vibralactone independently, with Stereum hirsutum producing trace amounts, their co-cultivation significantly expands the range of resulting metabolites. researchgate.netnih.gov

Chromatographic Separation Techniques for Compound Purification

Following extraction from the fungal culture, the crude extract containing this compound and its analogues undergoes a series of chromatographic separation steps to purify the individual compounds. A multi-step approach is typically employed, often beginning with medium-pressure liquid chromatography (MPLC) to yield several subfractions. nih.gov

These subfractions are then subjected to further purification using high-performance liquid chromatography (HPLC). nih.govresearchgate.net For instance, one subfraction was purified by HPLC using a gradient of acetonitrile (B52724) and water to yield Vibralactone T and 13-O-lactyl vibralactone. nih.gov Another subfraction was similarly purified to afford (11R,12R)- and (11S,12R)-vibradiol. nih.gov In some cases, preparative HPLC is used, followed by purification on a Sephadex LH-20 column. researchgate.net

The following table provides examples of chromatographic conditions used for the purification of various vibralactone analogues:

| Compound | Initial Separation | Final Purification |

| Vibralactamide A | MPLC (MeOH/H₂O) | HPLC (MeCN/H₂O, 25-45%) |

| Vibralactone T | MPLC (MeOH/H₂O) | HPLC (MeCN/H₂O, 30-50%) |

| 13-O-lactyl vibralactone | MPLC (MeOH/H₂O) | HPLC (MeCN/H₂O, 30-50%) |

| 10-O-acetyl vibralactone G | MPLC (MeOH/H₂O) | HPLC (MeCN/H₂O, 36-56%) |

| (11R,12R)-vibradiol | MPLC (MeOH/H₂O) | HPLC (MeCN/H₂O, 33-53%) |

| (11S,12R)-vibradiol | MPLC (MeOH/H₂O) | HPLC (MeCN/H₂O, 33-53%) |

Advanced Spectroscopic and Computational Approaches for Structural Elucidation

The precise chemical structure of this compound and its analogues is determined through a combination of advanced spectroscopic techniques and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the types and numbers of protons and carbons in the molecule. researchgate.netnih.gov For example, the ¹H NMR spectrum of a vibralactone analogue might show characteristic signals for olefinic protons and methyl groups. nih.gov

Two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. nih.govnih.gov The ¹H-¹H COSY spectrum reveals protons that are coupled to each other, typically on adjacent carbons. nih.gov The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which helps to piece together the carbon skeleton and the placement of functional groups. nih.govnih.gov For instance, in the structural elucidation of Hirsutavibrin A, HMBC correlations were key in connecting a prenyl group to the main ring structure. researchgate.net

The following table summarizes key NMR data for this compound: nih.gov

| Nucleus | Chemical Shift (ppm) |

| ¹³C | 172.9, 146.5, 136.0, 122.5, 117.2, 78.4, 75.1, 61.4, 37.3, 27.6, 25.8, 18.0 |

| ¹H | 5.62, 5.13, 4.81, 4.25, 2.77, 2.75, 2.62, 2.43, 1.72, 1.64, 1.65-1.63 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular formula of a compound. researchgate.netnih.gov This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the calculation of its elemental composition. For example, the molecular formula of Hirsutavibrin A was determined as C₁₂H₁₆O₅ based on a protonated molecular ion peak observed in its HRESIMS spectrum. researchgate.netnih.gov Similarly, the molecular formula of Hirsutavibrin B was also established as C₁₂H₁₆O₅ through HRESIMS analysis. nih.gov This information is vital for confirming the identity of a known compound or for determining the molecular formula of a newly discovered one.

Chiroptical Methods for Absolute Configuration Assignment

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. ic.ac.uk

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for assigning the absolute configuration of molecules with chromophores. nih.gov The experimental ECD spectrum of a compound is compared with the theoretically calculated spectra for its possible stereoisomers. xml-data.org A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. xml-data.org For instance, the absolute configuration of hirsutavibrin G, a vibralactone analogue, was determined by comparing its measured ECD curve with the one calculated using computational methods. xml-data.org

Vibrational Circular Dichroism (VCD): VCD is an extension of circular dichroism into the infrared region, providing information about the stereochemistry based on molecular vibrations. ic.ac.uk It is particularly useful for molecules that lack strong UV-Vis chromophores.

Optical Rotation (OR): The measurement of specific optical rotation is a classical chiroptical method. While a simple measurement, its interpretation can be complex. ic.ac.uk Computational chemistry is often used to predict the optical rotation of different stereoisomers, and comparison with the experimental value can help in assigning the absolute configuration. nih.govfrontiersin.org The synthesis of (-)-vibralactone yielded a product with an optical rotation very close to the natural compound, confirming the computationally assigned stereochemistry. nih.gov

X-ray Crystallography and Computational Chemistry for Stereochemical Analysis

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions. For example, the absolute configuration of Vibralactone B was revised based on single-crystal X-ray diffraction analysis. nih.gov Similarly, the relative configuration of Vibralactone D was established through X-ray diffraction. jst.go.jp

Computational Chemistry: In the absence of suitable crystals for X-ray analysis, or as a complementary technique, computational methods play a crucial role. frontiersin.org Density Functional Theory (DFT) is a common computational approach used to:

Calculate Spectroscopic Data: As mentioned, ECD and OR spectra can be calculated for different stereoisomers and compared with experimental data. xml-data.orgnih.gov The initial stereochemical assignment of vibralactone itself was based on computational methods. nih.govnih.gov

Analyze Conformations: Computational methods are used to find the most stable conformations (three-dimensional shapes) of a molecule, which is a critical first step for accurate spectroscopic calculations. frontiersin.org

Predict NMR Parameters: Calculated NMR chemical shifts can be compared with experimental data to help elucidate the relative stereochemistry of a molecule. frontiersin.org

The combination of these chiroptical, crystallographic, and computational methods provides a powerful toolkit for the accurate and reliable determination of the complex stereostructures of this compound and its diverse family of analogues.

Chemical Synthesis of Vibralactone L and Its Derivatives

Strategic Approaches to Total Synthesis

The quest to synthesize Vibralactone (B1257129) L has spurred the development of several innovative and increasingly efficient synthetic routes. These strategies have evolved from lengthy, multi-step processes to more concise and atom-economical pathways.

| Synthetic Route | Number of Steps | Overall Yield | Key Features |

| Snider (2008) | 10 | 9% | Six redox manipulations, complex protecting group strategy. nih.gov |

| Snider (Asymmetric) | 11 | 4.8% | Chiral auxiliary-guided Birch reductive alkylation. nih.govacs.orgcore.ac.uk |

| Brown (2016) | 11 | 16% | Four redox manipulations, one protecting group. nih.govcore.ac.uk |

| Nelson (2018) | 4 (from prenyl pyrone) | 4.3% | Atom-economical, protecting-group-free, one redox manipulation. nih.govchemrxiv.orgchemrxiv.org |

Concise and Atom-Economical Synthetic Pathways

A primary goal in the evolution of Vibralactone L synthesis has been the development of more concise and atom-economical routes. A standout example is a four-step synthesis that begins with the known 3-prenyl-pyran-2-one. nih.gov This pathway is notable for its efficiency, minimizing waste by incorporating most of the atoms from the starting materials into the final product. nih.govresearchgate.net The strategy is protecting-group-free and involves only a single redox step, highlighting a significant improvement in synthetic efficiency. nih.gov The core of this approach involves an early-stage photochemical valence isomerization to construct the key all-carbon quaternary stereocenter and the β-lactone moiety. nih.govresearchgate.netnih.gov

Key Methodologies in β-Lactone Formation

The construction of the strained β-lactone ring is a critical and challenging step in the synthesis of this compound. Several key methodologies have been employed to achieve this transformation.

Photochemical Valence Isomerization: A highly effective method for forming the bicyclic β-lactone core involves the photochemical valence isomerization of a 3-prenyl-pyran-2-one derivative. nih.govresearchgate.netnih.govresearchgate.net Irradiating the pyrone with 300 nm light induces a smooth isomerization to the corresponding oxabicyclo[2.2.0]hexenone in high yield. nih.gov This key step simultaneously establishes the all-carbon quaternary center and the β-lactone ring at an early stage of the synthesis. nih.govresearchgate.netnih.gov

Pd-catalyzed Deallylative Cyclization: A novel and efficient method for β-lactone formation is the palladium-catalyzed deallylative cyclization. acs.orgcore.ac.uk This intramolecular substitution reaction proceeds rapidly and in high yield. acs.orgcore.ac.uk The process involves the activation of a secondary alcohol via mesylation, followed by treatment with a palladium(0) catalyst. acs.org This methodology offers a direct route to the β-lactone under relatively mild and less basic conditions, which is advantageous for the stability of the strained lactone product. acs.org

Asymmetric Synthesis Methodologies for Enantiopure this compound

Producing enantiomerically pure this compound is crucial for studying its specific biological activities. Asymmetric synthesis, which selectively produces one enantiomer over the other, has been a key focus of research. ub.eduslideshare.netchiralpedia.com

One of the earliest and most notable asymmetric syntheses of (–)-vibralactone utilized a chiral auxiliary-controlled Birch reduction–prenylation strategy. acs.orgcore.ac.uk This approach employed a prolinol chiral auxiliary attached to a 2-methoxybenzamide (B150088) derivative to direct the stereoselective formation of the C1 all-carbon quaternary center with high diastereoselectivity. acs.orgcore.ac.uk While effective, this method requires additional steps for the attachment and removal of the auxiliary.

More modern approaches to asymmetric synthesis often rely on catalytic methods. chiralpedia.combuchler-gmbh.com For instance, the use of chiral catalysts in key bond-forming reactions can induce high levels of enantioselectivity. buchler-gmbh.com Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. ub.edubuchler-gmbh.com Dynamic kinetic resolution (DKR), often employing enzymes like Candida antarctica lipase (B570770) B, represents another powerful strategy to enhance the stereopurity of synthetic intermediates.

Semisynthesis of Vibralactone Analogues for Structure-Activity Relationship Studies

To explore and enhance the biological activity of this compound, numerous analogues have been created through semisynthesis. These studies, which involve chemically modifying the natural product, are crucial for understanding structure-activity relationships (SAR).

Functionalization at the C13 position of the vibralactone scaffold has been shown to dramatically increase its inhibitory potency against pancreatic lipase. nih.gov In one study, a structure-based lead optimization led to the generation of 104 analogues, with one compound exhibiting an IC50 value of 14 nM, representing a more than 3000-fold increase in potency compared to the parent compound. researchgate.net Additionally, novel oximes and oxime esters with a vibralactone backbone have been isolated and synthesized, with some exhibiting significant cytotoxicities against various human cancer cell lines. researchgate.net The creation of these derivatives has been instrumental in identifying this compound as a promising lead for the development of new therapeutics. nih.gov

| Vibralactone Analogue | Modification | Biological Activity |

| C13-modified analogues | Functionalization at the C13 position. nih.gov | 3000-fold increase in pancreatic lipase inhibition. nih.gov |

| Vibralactoximes | Formation of oximes and oxime esters. researchgate.net | Significant cytotoxicity against human cancer cell lines. researchgate.net |

| Compound C1 | Optimized derivative from lead optimization. researchgate.net | IC50 of 14 nM against pancreatic lipase. researchgate.net |

Synthetic Challenges Pertaining to the Strained Fused Bicyclic β-Lactone Core

The central synthetic challenge in producing this compound lies in the construction and handling of its strained, fused bicyclic β-lactone core. This structural feature is not only key to its biological activity but also a source of chemical instability. nih.govnih.gov

The inherent strain of the β-lactone ring makes it susceptible to decomposition, particularly under harsh reaction conditions. nih.gov Early synthetic strategies often required numerous protecting group and redox manipulations to circumvent the instability of this moiety until late in the synthesis. nih.gov The development of milder and more direct methods for β-lactone formation, such as the photochemical valence isomerization and Pd-catalyzed deallylative cyclization, has been crucial in overcoming this challenge. nih.govacs.org Furthermore, the steric congestion around the bicyclic framework adds another layer of difficulty to the synthesis. acs.orgcore.ac.uk

Mechanistic Investigations of Biological Activities

Pancreatic Lipase (B570770) Inhibitory Activity

Vibralactone (B1257129) L has demonstrated significant inhibitory effects against pancreatic lipase (PL), a crucial enzyme in the digestion and absorption of dietary fats. nih.gov Its mechanism of action and potential for optimization have been the focus of extensive research.

Enzymatic Target Interaction and Binding Site Analysis

Molecular modeling and docking studies have been instrumental in elucidating the interaction between Vibralactone L and pancreatic lipase. These studies have identified key subsites within the catalytic domain of human pancreatic lipase where this compound binds. nih.gov The unique bicyclic β-lactone structure of this compound is crucial for its interaction with the enzyme's active site.

Docking experiments, often utilizing software like GOLD, have been performed on the crystal structure of pancreatic lipase (PDB code: 1LPB) to understand the binding mode. nih.gov These computational analyses suggest that the structure of this compound has the potential for expansion in three different directions, which could optimize its interactions with the pancreatic lipase enzyme. researchgate.net This provides a rational basis for the design of more potent inhibitors.

Biochemical Characterization of Inhibitory Potency in In Vitro Assays

In vitro assays have consistently demonstrated the potent inhibitory activity of this compound against pancreatic lipase. The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 0.4 µg/mL. researchgate.netfigshare.com This potency is comparable to that of Orlistat, a well-established anti-obesity drug, which has an IC50 of 0.18 µg/mL. researchgate.net The strong inhibitory activity of this compound positions it as a promising candidate for the development of new anti-obesity therapeutics. researchgate.net

| Compound | IC50 Value |

|---|---|

| This compound | 0.4 µg/mL |

| Orlistat | 0.18 µg/mL |

| Compound C1 (this compound derivative) | 14 nM |

Structure-Activity Relationship (SAR) Studies for Potency Enhancement

Building upon the initial discovery of this compound's activity, structure-activity relationship (SAR) studies have been conducted to enhance its inhibitory potency. By modifying the structure of this compound, researchers have successfully developed analogs with significantly improved activity. researchgate.net

One notable success from these efforts is a derivative designated as compound C1. Through structural optimization, compound C1 exhibited an IC50 value of 14 nM, representing a more than 3000-fold increase in potency compared to the parent compound, this compound. nih.gov This remarkable enhancement underscores the potential of SAR-guided drug design in leveraging the this compound scaffold. Further research has led to the design and synthesis of three series of 104 analogs of this compound derivatives, with compound C1 being the most potent inhibitor identified. nih.gov

Exploratory In Vivo Efficacy Studies in Animal Models

The promising in vitro results of this compound derivatives have prompted exploratory in vivo studies. The highly potent analog, compound C1, was evaluated in a high-fat diet (HFD)-induced obesity model in C57BL/6J mice. nih.gov

In this model, administration of compound C1 at a dose of 100 mg/kg for 33 days resulted in a significant decrease in HFD-induced obesity. nih.gov This effect was primarily attributed to the improvement of metabolic parameters, including a reduction in triglyceride levels. nih.gov These findings provide crucial in vivo validation of the potential of optimized this compound derivatives as anti-obesity agents.

Caseinolytic Peptidase (ClpP) Protease Inhibition

In addition to its effects on pancreatic lipase, this compound exhibits a distinct mechanism of action against bacterial caseinolytic peptidase (ClpP) proteases.

Covalent Inhibition Mechanism and Active Site Serine Binding

This compound acts as a covalent inhibitor of ClpP proteases. It is unique in its ability to label both ClpP1 and ClpP2 proteases in Listeria monocytogenes. The inhibitory mechanism involves the binding of this compound to the active site serine residues of these proteases. This covalent modification effectively disrupts the normal function of the ClpP proteases, which are essential for bacterial virulence and survival under stress conditions.

Disruption of Protease Activity and Oligomeric Assembly

Interaction with Thiolester Hydrolases

While this compound shows activity against bacterial ClpP, its primary targets in human cells, as identified through activity-based protein profiling (ABPP), are acyl-protein thioesterases (APTs). researchgate.netrcsb.orgpdbj.org Specifically, in HeLa cells, the major targets of vibralactone are APT1 and APT2. researchgate.netrcsb.orgpdbj.org This is in stark contrast to the structurally similar natural product omuralide, which potently inhibits the proteasome but has no effect on it up to a high concentration. researchgate.netrcsb.orgpdbj.org Vibralactone, conversely, does not inhibit the proteasome but effectively targets these serine hydrolases. researchgate.netrcsb.orgpdbj.org

The identification of APT1 and APT2 as cellular targets of this compound highlights its potential to modulate cellular signaling pathways where these enzymes play a role, such as Ras signaling. nih.gov

This compound interacts with thiolester hydrolases, which belong to the broader α/β hydrolase superfamily. researchgate.netnih.govnih.gov These enzymes typically possess a conserved catalytic triad (B1167595), often consisting of serine, histidine, and an acidic residue (aspartate or glutamate), which is responsible for their catalytic activity. researchgate.netnih.gov The β-lactone ring of this compound acts as an electrophilic "warhead" that is attacked by the nucleophilic active site serine of the hydrolase. researchgate.net This results in the formation of a stable, covalent adduct, leading to irreversible inhibition of the enzyme. researchgate.net

The cyclase VibC, involved in the biosynthesis of vibralactone itself, is an example of an α/β hydrolase. researchgate.netnih.govresearchgate.net Biochemical and structural studies of VibC suggest that its Ser-His-Asp catalytic triad is key to its function. researchgate.netnih.govresearchgate.net This provides a model for understanding how this compound, with its reactive β-lactone, can interact with and modulate the activity of other hydrolases like APT1 and APT2 that share a similar catalytic mechanism.

Target Identification via Activity-Based Protein Profiling (e.g., APT1, APT2)

Other Reported Biological Activities

Beyond its effects on ClpP and thiolester hydrolases, this compound is well-known for its potent inhibitory activity against pancreatic lipase. researchgate.netasm.orgacs.org This enzyme is critical for the digestion and absorption of dietary fats. The inhibitory concentration (IC₅₀) of this compound against pancreatic lipase is approximately 0.4 µg/mL, which is comparable to the FDA-approved anti-obesity drug Orlistat. nih.govresearchgate.net This activity has positioned vibralactone as a promising lead compound for developing new anti-obesity therapies. researchgate.netasm.org

Additionally, co-culturing the basidiomycetes Stereum hirsutum and Boreostereum vibrans has led to the isolation of new vibralactone derivatives. nih.gov Some of these derivatives, hirsutavibrins A and B, have shown weak cytotoxic activity against the A549 human lung cancer cell line. nih.gov Another derivative, hirsutavibrin D, exhibited moderate anti-nitric oxide activity in murine macrophages. nih.gov

Antibacterial Efficacy and Mechanistic Explorations (e.g., against E. coli, Pseudomonas aeruginosa)

Research into the direct antibacterial effects of this compound against specific Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is limited in the available scientific literature. However, studies on closely related vibralactone derivatives provide some insights into the potential antibacterial mechanisms of this class of compounds.

Vibralactone B, a structurally similar analogue of this compound, has demonstrated notable antibacterial activity against both E. coli and Pseudomonas aeruginosa. The minimum bactericidal concentrations (MBC) for Vibralactone B were reported to be 50 µg/mL for E. coli and 100 µg/mL for P. aeruginosa. The primary mechanism of action for vibralactones is believed to be the inhibition of caseinolytic peptidase ClpP, a highly conserved bacterial enzyme crucial for bacterial virulence and survival under stress. The reactive β-lactone ring of vibralactones can form a covalent bond with the active site serine residues of ClpP proteases, leading to their irreversible inhibition.

While these findings are for a related compound, they suggest a potential mechanism by which this compound might exert antibacterial effects. The core structure, including the reactive β-lactone, is a shared feature among vibralactones, implying a similar mode of action. However, without direct experimental data for this compound, its specific efficacy against E. coli and P. aeruginosa remains to be conclusively determined.

Modulation of 11β-Hydroxysteroid Dehydrogenase Enzymes (e.g., 11β-HSD1, 11β-HSD2)

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial in modulating the local concentration of active glucocorticoids. 11β-HSD1 primarily converts inactive cortisone (B1669442) to active cortisol, while 11β-HSD2 inactivates cortisol to cortisone. The inhibition of these enzymes is a therapeutic target for various metabolic diseases.

Direct studies on the modulatory effects of this compound on 11β-HSD1 and 11β-HSD2 are not extensively reported. However, research on other vibralactone derivatives has shown some interaction with these enzymes. One study on Vibralactone D, another derivative from Boreostereum vibrans, revealed weak inhibitory activities against isozymes of 11β-hydroxysteroid dehydrogenases. The half-maximal inhibitory concentration (IC₅₀) values for Vibralactone D were determined for both human and mouse enzymes.

| Enzyme | Organism | IC₅₀ (µM) |

|---|---|---|

| 11β-HSD1 | Human | 85.7 |

| 11β-HSD1 | Mouse | 295.2 |

| 11β-HSD2 | Human | 87.1 |

These findings for Vibralactone D suggest that the vibralactone scaffold has the potential to interact with and modulate the activity of 11β-HSD enzymes, albeit weakly in this specific case. Further investigation is required to ascertain whether this compound exhibits similar or more potent inhibitory effects on these crucial metabolic enzymes.

Anti-Inflammatory Activity in Cellular Models (e.g., nitric oxide production in macrophages)

The anti-inflammatory potential of this compound has been explored through studies on its derivatives and their effects on inflammatory mediators, such as nitric oxide (NO), in cellular models. Nitric oxide is a key signaling molecule in inflammatory processes, and its overproduction by macrophages can contribute to inflammation-related pathologies.

A study on hirsutavibrin D, a novel vibralactone derivative isolated from the co-culture of Stereum hirsutum and Boreostereum vibrans, demonstrated moderate anti-nitric oxide activity in murine monocytic RAW 264.7 macrophages. This suggests that compounds with the vibralactone backbone can interfere with inflammatory pathways.

While direct data on this compound's effect on nitric oxide production is not specified in the available literature, the activity of its derivatives points towards a potential anti-inflammatory role for this class of compounds. The mechanism is likely related to the modulation of inflammatory signaling pathways within macrophages, but specific details for this compound await further research.

Preliminary Cytotoxicity Assessments in Research Cell Lines

The cytotoxic potential of vibralactones has been evaluated against various human cancer cell lines. However, the results for different derivatives, including this compound, have been varied.

One study investigating three new vibralactone-related compounds, including this compound (referred to as vibralactone M in the study), reported that none of the compounds were cytotoxic against five human cancer cell lines. In contrast, another study on hirsutavibrins A and B, also vibralactone derivatives, showed weak cytotoxicity against the human lung cancer cell line A549, with IC₅₀ values of 39.7 µM and 34.3 µM, respectively. For comparison, the positive control, cisplatin, had an IC₅₀ of 5.09 µM in the same study.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Hirsutavibrin A | A549 (Human Lung Cancer) | 39.7 | |

| Hirsutavibrin B | A549 (Human Lung Cancer) | 34.3 | |

| Cisplatin (Positive Control) | A549 (Human Lung Cancer) | 5.09 | |

| This compound (Vibralactone M) | Five Human Cancer Cell Lines | Not cytotoxic |

The conflicting reports on the cytotoxicity of vibralactone derivatives highlight the importance of specific structural features in determining their biological activity. While some derivatives exhibit weak cytotoxic effects, this compound itself was found to be non-cytotoxic in the tested cell lines in one study. Further comprehensive studies are necessary to fully elucidate the cytotoxic profile of this compound across a broader range of cell lines.

Chemical Biology and Research Applications of Vibralactone L

Vibralactone (B1257129) L as a Lead Scaffold for Medicinal Chemistry Research

Vibralactone L, a meroterpenoid first isolated from the basidiomycete fungus Boreostereum vibrans in 2006, has garnered significant attention in medicinal chemistry due to its unique structural architecture and potent biological activity. researchgate.net Its distinctive β-lactone-fused bicyclic skeleton represents a novel scaffold that is of considerable interest for synthetic and chemical biology applications. researchgate.netnih.gov The compound was initially identified as a powerful inhibitor of pancreatic lipase (B570770), an enzyme critical for the digestion and absorption of dietary fats. researchgate.netacs.org

The inhibitory potency of this compound against pancreatic lipase was found to be comparable to that of Orlistat, a commercially available anti-obesity drug, establishing it as a promising lead compound for developing new therapeutics for obesity and other metabolic disorders. researchgate.netnih.gov Research has shown that the natural product inhibits pancreatic lipase with an IC₅₀ value of 0.4 µg/mL. researchgate.netacs.org

The true value of this compound as a lead scaffold lies in the potential for synthetic modification to enhance its biological activity. Medicinal chemistry efforts have demonstrated that the this compound core is amenable to chemical elaboration. Notably, synthetic modifications of the isolated natural product at the C13 position to create new analogs resulted in a dramatic increase in potency. researchgate.netnih.gov One such analog, compound C1, exhibited an IC₅₀ value of 14 nM, representing a more than 3000-fold increase in inhibitory activity against pancreatic lipase compared to the parent compound. researchgate.net This highlights the scaffold's potential for optimization to generate highly potent enzyme inhibitors. researchgate.netnih.gov Its bioactivity has rendered this compound an attractive starting point for the development of new drugs, including potential antibiotics. nih.gov

Table 1: Pancreatic Lipase Inhibition by this compound and Analogs

| Compound | IC₅₀ (Inhibitory Concentration) | Fold Improvement vs. This compound | Source(s) |

|---|---|---|---|

| This compound | 0.4 µg/mL | - | researchgate.netnih.govacs.org |

| Orlistat | 0.18 - 0.36 µg/mL | ~2x stronger | researchgate.netnih.govacs.org |

| Analog C1 | 14 nM | >3000x stronger | researchgate.net |

Development of Vibralactone-Based Chemical Probes for Biological Systems

The inherent reactivity of the β-lactone ring makes this compound an excellent candidate for the development of chemical probes to investigate biological systems. Chemical probes, particularly activity-based probes (ABPs), are powerful tools for identifying the protein targets of small molecules and studying enzyme function directly within complex biological environments. amazon.deshaker.de

This compound and its synthetically modified derivatives have been successfully employed as covalent inhibitors and probes to label and study therapeutically relevant enzymes. acs.orgresearchgate.net Chemical biology studies have revealed that this compound targets the caseinolytic peptidase (ClpP), a highly conserved protease essential for the virulence of many pathogenic bacteria, including Listeria monocytogenes and Staphylococcus aureus. nih.govamazon.de A particularly unique feature of this compound is its ability to inhibit both the ClpP1 and ClpP2 isoforms of the ClpP complex. nih.govnih.gov This is a notable distinction, as most β-lactone-containing molecules typically target only a single ClpP isoform. nih.govnih.gov

Furthermore, activity-based protein profiling (ABPP) in HeLa cells revealed that the primary targets of this compound in eukaryotic systems are acyl-protein thioesterases 1 and 2 (APT1 and APT2). researchgate.net These enzymes are involved in the depalmitoylation of proteins, including the Ras family of oncoproteins, suggesting that Vibralactone-based probes could be valuable for studying signaling pathways related to cancer. researchgate.netnih.gov The development of these probes, often involving the introduction of a reporter tag via a click reaction, allows for the visualization and affinity capture of target enzymes from living systems. researchgate.net

Table 2: Identified Protein Targets of Vibralactone-Based Probes

| Protein Target | Organism/Cell Type | Biological Role | Source(s) |

|---|---|---|---|

| Pancreatic Lipase | Human | Fat digestion | researchgate.netnih.govacs.org |

| ClpP1 and ClpP2 | Listeria monocytogenes | Bacterial virulence | nih.govnih.gov |

| APT1 and APT2 | Human (HeLa cells) | Depalmitoylation, Ras signaling | researchgate.netnih.gov |

Applications in Synthetic Biology for Diversifying Natural Product Libraries

Advances in understanding the biosynthesis of this compound have opened new avenues for its production and diversification using synthetic biology. researchgate.net The biosynthetic pathway of this compound in B. vibrans has been elucidated, identifying the key enzymes responsible for constructing its unique scaffold from the precursor 4-hydroxybenzoate (B8730719). nih.gov

A pivotal discovery was the identification of the cyclase VibC, an enzyme from the α/β-hydrolase superfamily that catalyzes the final intramolecular cyclization of the intermediate 1,5-seco-vibralactone to form the characteristic fused bicyclic β-lactone structure. nih.govresearchgate.netresearchgate.net Biochemical and crystal structure studies of VibC have provided insight into this unprecedented enzymatic reaction. researchgate.netresearchgate.net Another key enzyme, the NADPH/FAD-dependent monooxygenase VibO, was identified as being responsible for the crucial ring-expansive oxygenation that forms the oxepinone unit of the precursor. nih.gov

The discovery and characterization of these enzymes are significant for synthetic biology. They provide a set of biocatalytic tools that can be potentially exploited to generate chemical diversity. researchgate.net By using these enzymes in engineered microbial hosts or in vitro enzymatic reactions, it may be possible to produce not only this compound but also a library of novel analogs. This approach could allow for the creation of new bioactive compounds by modifying the biosynthetic pathway or by feeding the enzymes different substrate precursors. The unique catalytic function of VibC, in particular, presents a new tool for synthetic biology to expand the diversity of natural product libraries. researchgate.netresearchgate.net

Table 3: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Enzyme Class | Function | Source(s) |

|---|---|---|---|

| VibP1/VibP2 | UbiA Prenyltransferases | Prenylation of 4-hydroxybenzoate | nih.gov |

| BvCAR | Carboxylic Acid Reductase | Reduction of carboxylic acid to aldehyde | nih.gov |

| BvARs | Aldehyde Reductases | Reduction of aldehyde to alcohol | nih.gov |

| VibO | NADPH/FAD-dependent Monooxygenase | Catalyzes ring-expansive oxygenation to form oxepinone ring | nih.gov |

| VibC | α/β-Hydrolase Superfamily | Catalyzes final cyclization to form the fused bicyclic β-lactone | nih.govresearchgate.netresearchgate.net |

Contribution to the Discovery of Novel Bioactive Natural Products

The initial isolation of this compound has catalyzed further investigations into the metabolic output of the basidiomycete Boreostereum vibrans, leading to the discovery of a growing family of structurally related natural products. nih.govresearchgate.net These efforts have expanded the chemical diversity of the vibralactone class of compounds.

Subsequent studies on the cultures of B. vibrans have resulted in the isolation and characterization of numerous derivatives. nih.gov These include compounds such as vibralactone B, vibralactone C, and a series of other derivatives designated vibralactones G through M. researchgate.net Other related metabolites that have been identified include 1,5-secovibralactone, which is the direct biosynthetic precursor to this compound, and acetylated vibralactone. researchgate.net More recently, a series of 16 novel natural oximes and oxime esters with a vibralactone backbone, named vibralactoximes, were discovered, representing the first report of natural oxime esters. researchgate.net

Furthermore, research has shown that co-culturing B. vibrans with other, even closely related, fungi like Stereum hirsutum can be a promising strategy to stimulate the production of new derivatives. nih.gov This work not only expands the number of known vibralactone-related compounds but also provides new chemical entities for biological screening and medicinal chemistry research. nih.govresearchgate.net

**Table 4: Examples of Vibralactone Derivatives Discovered from *Boreostereum vibrans***

| Compound Name | Structural Class | Source(s) |

|---|---|---|

| Vibralactone | Fused bicyclic β-lactone | researchgate.netacs.org |

| Vibralactone B | Vibralactone derivative | researchgate.net |

| Vibralactone C | Vibralactone derivative | researchgate.net |

| Vibralactones G-M | Vibralactone derivatives | researchgate.net |

| 1,5-seco-vibralactone | Oxepinone precursor | nih.govresearchgate.net |

| Acetylated vibralactone | Vibralactone derivative | researchgate.net |

| Vibralactoximes | Oxime esters with vibralactone backbone | researchgate.net |

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Remaining Biosynthetic Steps and Enzymes

The biosynthetic pathway of Vibralactone (B1257129) L has been partially uncovered, revealing a fascinating series of enzymatic transformations. nih.gov It is known that the pathway originates from 4-hydroxybenzoate (B8730719), which undergoes prenylation, reduction, ring-expansive oxygenation to form an oxepinone intermediate, and a final cyclization to yield the characteristic fused bicyclic β-lactone structure. nih.gov Key enzymes identified include the UbiA prenyltransferases (VibP1/VibP2), a carboxylic acid reductase (BvCAR), aldehyde reductases (BvARs), an NADPH/FAD-dependent monooxygenase (VibO), and a cyclase (VibC). nih.govresearchgate.net

Despite this progress, critical gaps in our understanding remain. The initial steps converting 4-hydroxybenzoate into the on-pathway intermediate 3-prenyl-4-hydroxybenzylalcohol are not fully characterized. nih.govnih.gov While an aromatic prenyltransferase, Vib-PT, has been identified and shown to catalyze the prenylation of various phenolic substrates, its precise role and regulation within the complete biosynthetic sequence require further investigation. nih.govasm.org

Future research should focus on:

Identifying and Characterizing Intermediary Enzymes: A concerted effort using genomic, transcriptomic, and proteomic approaches is needed to identify the specific enzymes responsible for the reduction of the carboxylic acid group of 3-prenyl-4-hydroxybenzoic acid.

Structural Biology of Pathway Enzymes: Obtaining crystal structures of the known biosynthetic enzymes (VibO, VibC, etc.) would provide invaluable insights into their catalytic mechanisms. For instance, understanding how the hydrolase VibC catalyzes the unique carbocycle formation from an oxepinone intermediate could guide future enzyme engineering efforts. researchgate.netresearchgate.net

Regulatory Network Analysis: Investigating the regulatory mechanisms that govern the expression of the vibralactone biosynthetic gene cluster in Boreostereum vibrans could lead to strategies for enhancing the production yield of Vibralactone L and its analogues.

Development of Advanced Stereoselective Synthetic Methodologies for Complex Analogues

The unique and sterically congested structure of this compound, featuring a fused β-lactone and an all-carbon quaternary center, presents a formidable challenge for synthetic chemists. soton.ac.uk Several total syntheses of racemic and enantiomerically pure this compound have been reported, employing elegant strategies such as:

An auxiliary-controlled Birch reduction-prenylation to create the C1 quaternary center. mdpi.com

A diastereoselective allylation of an α-formyl ester. acs.orgsoton.ac.uk

A palladium-catalyzed deallylative cyclization to form the β-lactone ring. acs.orgsoton.ac.uk

A photochemical valence isomerization of a 3-prenyl-pyran-2-one to install both the quaternary center and the β-lactone early in the synthesis. researchgate.netchemrxiv.orgchemrxiv.org

While successful, these routes can be lengthy. Future work should aim to develop more concise and modular synthetic routes that allow for the efficient creation of a diverse library of complex analogues. Key areas for development include:

Late-Stage Functionalization: Developing methods for the late-stage modification of the this compound scaffold would provide rapid access to derivatives with altered properties. This could involve C-H activation or other modern synthetic techniques.

Divergent Synthesis Strategies: Designing synthetic pathways that, from a common intermediate, can diverge to produce not only this compound but also its naturally occurring congeners (e.g., Vibralactone B, Vibralactone C) and non-natural analogues would be highly valuable for structure-activity relationship (SAR) studies. nih.gov The synthesis of derivatives has already been shown to produce compounds with dramatically increased potency against pancreatic lipase (B570770). nih.govresearchgate.netmdpi.com

| Synthetic Strategy | Key Features | Reference |

| Reductive Alkylation | Use of an iodolactone to protect the prenyl double bond and carboxylic acid. | nih.govacs.org |

| Diastereoselective Allylation | Highly diastereoselective allylation of an α-formyl ester; Pd-catalyzed deallylative β-lactonization. | acs.orgsoton.ac.uk |

| Photochemical Isomerization | Early-stage formation of the all-carbon quaternary stereocenter and β-lactone ring. | researchgate.netchemrxiv.org |

Expanded Pharmacological Profiling and Identification of New Cellular Targets

Initial research has established this compound as a potent covalent inhibitor of several key enzymes. Its activity against pancreatic lipase is comparable to the FDA-approved drug Orlistat. nih.gov Furthermore, it uniquely targets both ClpP1 and ClpP2 isoforms of the caseinolytic peptidase in Listeria monocytogenes, a crucial virulence factor. nih.govrsc.org Activity-based protein profiling (ABPP) in HeLa cells also revealed that acyl-protein thioesterases (APT1 and APT2), which are involved in Ras signaling, are major cellular targets. researchgate.netnih.gov

However, the full spectrum of its interactions with cellular proteomes is likely broader. Future investigations should employ advanced chemical proteomics to:

Profile Targets in Diverse Cell Lines: Expanding ABPP studies to a wider range of human cancer cell lines, primary cells, and different pathogenic microorganisms could uncover novel targets and potential therapeutic applications.

Identify Off-Targets: A comprehensive understanding of both on-target and off-target interactions is crucial for developing this compound as a therapeutic lead. Quantitative, proteome-wide profiling can distinguish high-affinity targets from lower-affinity off-targets.

Elucidate Target-Specific Mechanisms: Once new targets are identified, detailed biochemical and cell-based assays are needed to validate the interaction and understand the functional consequences of inhibition by this compound. For example, its inhibition of APT1/APT2 suggests a potential role in modulating cellular signaling pathways that could be further explored. researchgate.net

| Known Cellular Target | Biological System | Significance | Reference |

| Pancreatic Lipase | Human | Inhibition of fat absorption; anti-obesity potential. | acs.orgnih.gov |

| ClpP1 and ClpP2 Proteases | Listeria monocytogenes | Inhibition of bacterial virulence. | nih.gov |

| Acyl-protein Thioesterase 1 (APT1) | Human (HeLa cells) | Modulation of cellular signaling (e.g., Ras activity). | researchgate.netnih.gov |

| Acyl-protein Thioesterase 2 (APT2) | Human (HeLa cells) | Modulation of cellular signaling. | researchgate.netnih.gov |

Exploration of New Biological Activities beyond Current Scope

The known biological activities of this compound are centered on lipase and protease inhibition. However, natural products from the Stereum genus are known to possess a wide array of biological effects, including cytotoxic, antimicrobial, antifungal, and antiviral activities. mdpi.com This suggests that the biological profile of this compound itself may be richer than currently appreciated.

Future research should systematically screen this compound and its synthetic analogues against a broad panel of biological assays to uncover new activities. Potential areas of exploration include:

Anticancer Activity: Given its ability to inhibit APTs involved in oncogenic signaling and the cytotoxic nature of many β-lactone-containing compounds, a thorough evaluation of its antiproliferative effects against a panel of cancer cell lines is warranted. researchgate.net

Antiviral Properties: The structural uniqueness of this compound makes it a candidate for screening against various viral targets, such as viral proteases or enzymes involved in viral replication.

Anti-inflammatory Effects: Many natural products that modulate lipases and proteases also exhibit anti-inflammatory activity. This potential should be investigated in relevant cellular and animal models.

Neuroprotective Activity: Investigating potential effects on enzymes and pathways implicated in neurodegenerative diseases could open up entirely new avenues for this class of compounds.

Advancements in Chemoenzymatic Synthesis and Biocatalytic Production of Derivatives

The elucidation of key enzymes in the this compound biosynthetic pathway opens the door to powerful chemoenzymatic and biocatalytic approaches. nih.govnih.gov These methods can harness the remarkable specificity and efficiency of enzymes to perform challenging chemical transformations, often under mild, environmentally friendly conditions.

Future advancements in this area could involve:

Using Prenyltransferases for Diversification: The characterized aromatic prenyltransferase Vib-PT has demonstrated a broad substrate tolerance for both aromatic acceptors and prenyl donors. nih.govasm.org This promiscuity can be exploited to create a library of novel prenylated phenolic compounds, which can then be converted into this compound analogues through chemical or further enzymatic steps.

Harnessing the Cyclase for Scaffold Generation: The VibC cyclase, which constructs the complex bicyclic core from an oxepinone precursor, is a powerful biocatalyst. researchgate.net Immobilizing this enzyme or using it in whole-cell biotransformations could provide a scalable and stereoselective route to the core scaffold.

Pathway Engineering and Heterologous Expression: Engineering the B. vibrans host strain or transferring the entire biosynthetic gene cluster into a more tractable heterologous host like Aspergillus oryzae or Saccharomyces cerevisiae could enable the industrial-scale production of this compound and the creation of "unnatural" natural products through precursor-directed biosynthesis and combinatorial biosynthesis.

Q & A

Q. How can researchers ensure this compound data aligns with FAIR principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.